Cas no 2132-34-5 (Cyclohepta[b]pyrrol-2(1H)-one)
Cyclohepta[b]pyrrol-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- Cyclohepta[b]pyrrol-2(1H)-one
- cycloheptapyrrol-2(1H)-one
- 1H-CYCLOHEPTA[B]PYRROL-2-ONE
- 2132-34-5
- 1H,2H-cyclohepta[b]pyrrol-2-one
- SCHEMBL3730707
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- Inchi: 1S/C9H7NO/c11-9-6-7-4-2-1-3-5-8(7)10-9/h1-6H,(H,10,11)
- InChI Key: ZXPAGXNMNWIWFD-UHFFFAOYSA-N
- SMILES: N1C(=O)C=C2C=CC=CC=C12
Computed Properties
- Exact Mass: 145.052763847Da
- Monoisotopic Mass: 145.052763847Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 29.1Ų
Cyclohepta[b]pyrrol-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-45298374-1.0g |
1H,2H-cyclohepta[b]pyrrol-2-one |
2132-34-5 | 95% | 1.0g |
$0.0 | 2023-02-03 |
Cyclohepta[b]pyrrol-2(1H)-one Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Cyclohepta[b]pyrrol-2(1H)-one
Introduction to Cyclohepta[b]pyrrol-2(1H)-one (CAS No. 2132-34-5)
Cyclohepta[b]pyrrol-2(1H)-one, identified by its Chemical Abstracts Service number 2132-34-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure combines a pyrrole ring fused with a cycloheptane moiety, making it a versatile scaffold for the development of novel bioactive molecules. The unique arrangement of atoms in Cyclohepta[b]pyrrol-2(1H)-one contributes to its distinct chemical properties, which have been exploited in various synthetic and pharmacological applications.
The compound’s molecular formula, C₉H₉NO, reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a carbonyl group at the 2-position of the pyrrole ring introduces reactivity that is conducive to further functionalization, enabling chemists to modify its structure for specific biological targets. This flexibility has made Cyclohepta[b]pyrrol-2(1H)-one a valuable intermediate in the synthesis of more complex molecules, particularly those aimed at modulating enzymatic pathways and cellular processes.
Recent advancements in computational chemistry have enhanced our understanding of the electronic and steric properties of Cyclohepta[b]pyrrol-2(1H)-one. Molecular modeling studies suggest that its rigid bicyclic core provides a stable platform for binding to biological targets, while the electron-rich pyrrole ring allows for interactions with positively charged residues in proteins. These insights have guided the design of derivatives with improved binding affinities and selectivity, making them promising candidates for drug discovery.
In the realm of medicinal chemistry, Cyclohepta[b]pyrrol-2(1H)-one has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that certain derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the production of pro-inflammatory mediators. The structural motif of Cyclohepta[b]pyrrol-2(1H)-one has been shown to mimic natural products that possess anti-inflammatory properties, suggesting its utility in developing next-generation therapeutics.
The synthesis of Cyclohepta[b]pyrrol-2(1H)-one has been refined through multiple methodologies, each offering distinct advantages depending on the desired scale and purity. One common approach involves the cyclization of heptanediol derivatives under acidic conditions, while another employs palladium-catalyzed cross-coupling reactions to construct the fused ring system. These synthetic routes have been optimized to ensure high yields and minimal byproduct formation, facilitating its use in industrial applications.
Functionalization strategies have been explored to enhance the bioactivity of Cyclohepta[b]pyrrol-2(1H)-one. Introduction of substituents such as halogens or alcohols at strategic positions on the molecule can alter its pharmacokinetic profile and improve solubility. Additionally, modifications to the pyrrole ring have revealed novel interactions with biological targets, expanding its therapeutic potential. These modifications underscore the importance of structural diversity in drug discovery and highlight Cyclohepta[b]pyrrol-2(1H)-one as a versatile scaffold for innovation.
The role of Cyclohepta[b]pyrrol-2(1H)-one in material science has also emerged as an area of interest. Its heterocyclic structure and thermal stability make it suitable for incorporation into polymers and coatings that require enhanced durability and chemical resistance. Research has shown that derivatives of this compound can improve the mechanical properties of materials while maintaining flexibility, opening up possibilities for applications in advanced manufacturing.
Eco-friendly synthetic routes have been developed to minimize the environmental impact associated with producing Cyclohepta[b]pyrrol-2(1H)-one. Green chemistry principles have been applied by using biodegradable solvents and catalytic systems that reduce waste generation. These sustainable practices align with global efforts to promote environmentally responsible chemical manufacturing and ensure long-term viability for future research endeavors.
The future prospects for Cyclohepta[b]pyrrol-2(1H)-one are promising, with ongoing research exploring its potential in treating neurological disorders and infectious diseases. Its ability to modulate biological pathways makes it a candidate for developing treatments targeting protein misfolding and neuroinflammation. Furthermore, collaborations between academia and industry are expected to accelerate the translation of laboratory findings into clinical applications.
In conclusion, Cyclohepta[b]pyrrol-2(1H)-one (CAS No. 2132-34-5) represents a significant compound in pharmaceutical chemistry due to its unique structural features and broad range of applications. Its versatility as a scaffold for drug development, coupled with advancements in synthetic methodologies and computational modeling, positions it as a cornerstone in modern medicinal research. As scientific understanding continues to evolve, so too will the therapeutic possibilities offered by this remarkable heterocyclic compound.
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